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Manolide

Cat. No.: B1238367
M. Wt: 416.5 g/mol
InChI Key: FGJIDQWRRLDGDB-KREAIKSFSA-N
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Description

Contextualization within Marine Natural Products Chemistry

The marine environment is a vast and largely untapped reservoir of chemical diversity, providing a plethora of unique molecular structures with significant biological activities. Sponges, in particular, are prolific producers of novel secondary metabolites, with approximately 33% of all known marine natural products originating from these organisms. researchgate.net These compounds often serve as chemical defenses for the sessile sponges against predators. biomolther.org

Manolide stands as a prominent example of a bioactive compound isolated from a marine sponge. biomolther.orgnih.gov The discovery and subsequent investigation of this compound and its derivatives have significantly contributed to the field of marine natural products chemistry, highlighting the potential of marine organisms as a source for new therapeutic agents. researchgate.netnih.gov The unique chemical scaffold of this compound has not only presented a formidable challenge for synthetic chemists but has also provided a valuable tool for probing fundamental biological processes. nih.gov

Historical Discovery and Initial Characterization of this compound

This compound was first isolated in 1980 from the marine sponge Luffariella variabilis. biomolther.orgnih.govmdpi.com Initial studies revealed its antibiotic properties, specifically against Gram-positive bacteria. mdpi.com It was one of the first sesterterpenoids to be identified from a marine sponge and was found to be a major metabolite of the species. researchgate.netnih.gov Further characterization unveiled its potent anti-inflammatory and analgesic activities, which were found to be more potent than indomethacin (B1671933) in some assays. google.comnih.gov These initial findings spurred further investigation into its mechanism of action and potential therapeutic applications. google.com

Classification within the Sesterterpenoid Family

This compound is classified as a sesterterpenoid, a class of terpenes composed of twenty-five carbon atoms, derived from five isoprene (B109036) units. nih.govnih.gov Sesterterpenoids are a relatively rare class of natural products compared to other terpene families. researchgate.net The structure of this compound is characterized by a complex and unique framework that includes a trimethylcyclohexenyl ring, a γ-hydroxybutenolide ring, and an α-hydroxydihydropyran ring. wikipedia.org This distinct chemical architecture is responsible for its diverse biological activities. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H36O5 B1238367 Manolide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H36O5

Molecular Weight

416.5 g/mol

IUPAC Name

2-hydroxy-3-[(2R,6R)-6-hydroxy-5-[(E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one

InChI

InChI=1S/C25H36O5/c1-16(10-12-20-17(2)8-6-14-25(20,3)4)7-5-9-18-11-13-21(29-23(18)27)19-15-22(26)30-24(19)28/h7,11,15,21,23-24,27-28H,5-6,8-10,12-14H2,1-4H3/b16-7+/t21-,23-,24?/m1/s1

InChI Key

FGJIDQWRRLDGDB-KREAIKSFSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)CC/C(=C/CCC2=CC[C@@H](O[C@H]2O)C3=CC(=O)OC3O)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCC(=CCCC2=CCC(OC2O)C3=CC(=O)OC3O)C

Synonyms

manoalide

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Manolide

Biological Origin and Ecological Significance

Marine Sponge Species: Luffariella variabilis as a Primary Source

Manolide is a sesterterpenoid natural product first isolated in the 1980s from the marine sponge Luffariella variabilis. mdpi.comnih.gov This species, found in the shallow waters of the Indo-Pacific, remains the principal and most recognized biological source of the compound. wikipedia.org L. variabilis produces a variety of related secondary metabolites, but this compound and its direct derivatives are often the most abundant.

Research into the chemical composition of L. variabilis has shown that the production of this compound is a consistent and genetically ingrained trait of the sponge at a population level. nih.govresearchgate.net The concentration of this compound is significant, making up a substantial portion of the sponge's dry weight. This high concentration underscores its importance to the sponge's biology. Studies have quantified the yield of this compound and its closely related analogues, demonstrating a stable production pattern within specific sponge populations. nih.gov For instance, while manoalide (B158911) monoacetate is often the most abundant compound, this compound is consistently the second most plentiful. nih.gov

**Table 1: Yield of this compound and Related Metabolites from *Luffariella variabilis***

Compound Yield (mg per g of dry sponge weight)
Manoalide Monoacetate 35 - 70 mg/g
This compound 15 - 20 mg/g
Luffariellin A 0 - 3 mg/g
Seco-manoalide 0 - 3 mg/g

This table presents data on the typical yields of major sesterterpenoids isolated from Luffariella variabilis, highlighting the significant quantity of this compound produced. Data sourced from nih.gov.

Occurrence in Related Marine Organisms and Ecosystems

While Luffariella variabilis is the definitive primary source of this compound, compounds structurally related to it have been isolated from other marine sponges. For example, cacospongionolide B was found in Fasciospongia cavernosa, and other manoalide-related sesterterpenes have been identified in sponges of the genus Cacospongia. researchgate.net However, the occurrence of this compound itself outside of the Luffariella genus is not well-documented.

Variations in metabolite profiles have been observed even within L. variabilis based on geographical location and collection depth. Specimens collected from deeper reefs have sometimes been found to produce different sesterterpenoids, occasionally lacking this compound entirely. mdpi.com Furthermore, investigations into Luffariella cf. variabilis from the Indian Ocean and other Luffariella species from Palau have yielded various this compound derivatives, indicating a chemosystematic link within the genus. researchgate.netmdpi.com

The ultimate origin of this compound, whether produced by the sponge itself or by symbiotic microorganisms, remains a topic of scientific inquiry. Like many marine invertebrate metabolites, it is hypothesized that microbial symbionts could play a role in biosynthesis, which could potentially enable a sustainable supply through culturing the specific microbe. nih.gov

Ecological Role of this compound in Marine Chemical Defense

As sessile, soft-bodied organisms, sponges have evolved sophisticated chemical defense mechanisms to deter predators, prevent overgrowth by other organisms, and protect against pathogens. nih.govresearchgate.net this compound is a key component of the chemical arsenal (B13267) of Luffariella variabilis. Its biological activities translate directly to significant ecological advantages.

The defensive functions of this compound are multifaceted:

Antibiotic Activity : this compound exhibits antibiotic properties, particularly against Gram-positive bacteria. mdpi.comnih.gov This helps protect the sponge from microbial infections.

Antifeedant Properties : The compound acts as a deterrent to predatory fish and other marine consumers, reducing predation pressure on the sponge. mdpi.com

Quorum Sensing Inhibition (QSI) : this compound can interfere with quorum sensing, the cell-to-cell communication system used by bacteria to coordinate group behaviors like biofilm formation. mdpi.com By disrupting this communication, this compound inhibits the formation of bacterial biofilms on the sponge's surface, a crucial antifouling mechanism that prevents the organism from being colonized and smothered. mdpi.com

Evidence suggests that the sponge also provides its offspring with a chemical defense starter kit. This compound and its derivatives are transferred from the parent to its larvae, which likely protects the vulnerable, free-swimming larvae from predation and microbial attack until they can settle and mature. researchgate.netresearchgate.net

Table 2: Ecological Defense Functions of this compound

Defensive Role Mechanism of Action Ecological Benefit for the Sponge
Antibacterial Effective against Gram-positive bacteria. mdpi.com Protection from pathogenic infection.
Antifeedant Deters consumption by predators like fish. mdpi.com Increased survival by avoiding predation.
Antifouling Inhibits bacterial quorum sensing, preventing biofilm formation. mdpi.com Maintains clean surfaces for filter-feeding and respiration.
Larval Protection Sequestered in larvae after parental transfer. researchgate.netresearchgate.net Enhances survival rate of offspring.

This table summarizes the known ecological roles of this compound as a chemical defense agent for the sponge Luffariella variabilis.

Extraction Strategies from Complex Biological Matrices

The isolation of this compound from the complex biological matrix of the sponge requires a multi-step process involving initial extraction with organic solvents followed by purification using chromatographic techniques.

Solvent-Based Extraction Techniques

The first step in isolating this compound is to extract the secondary metabolites from the sponge tissue. This is achieved by macerating the collected sponge material in a suitable organic solvent. Several solvent systems have been successfully employed.

Common methods include soaking and macerating the wet or freeze-dried sponge tissue in solvents such as:

Acetone (B3395972) : The sponge material is cut into small pieces and soaked in acetone for an extended period (e.g., 12 hours) before filtration. mdpi.com

Methanol (B129727)/Chloroform (B151607) : A mixture of methanol and chloroform (MeOH-CHCl₃) is used for the initial extraction. This is often followed by a liquid-liquid partitioning process where the resulting crude extract is separated against different solvents like hexane (B92381) and chloroform to achieve a preliminary fractionation of compounds based on polarity. mdpi.com

Methanol or Ethanol (B145695) : Simpler extractions using a single polar solvent like methanol or aqueous ethanol (e.g., 70%) can also be effective in obtaining a crude extract containing this compound and its derivatives. d-nb.infobiomedpharmajournal.org

Advanced Extraction Protocols for this compound Enrichment

The crude extract obtained from solvent extraction is a complex mixture of numerous compounds. To isolate pure this compound, advanced purification protocols are necessary, primarily relying on chromatography.

The typical workflow for this compound enrichment involves:

Silica (B1680970) Gel Column Chromatography : The crude extract is first subjected to column chromatography on a silica gel stationary phase. mdpi.com A gradient of solvents with increasing polarity (e.g., starting with non-polar solvents like hexane and gradually adding more polar solvents like ethyl acetate) is passed through the column. This separates the compounds based on their affinity for the silica gel, and fractions are collected.

High-Performance Liquid Chromatography (HPLC) : The fractions from the silica column that contain this compound are further purified using HPLC. mdpi.commdpi.com Normal-phase HPLC with a silica column is commonly used. A specific solvent mixture, such as n-hexane/ethyl acetate (B1210297), is employed as the mobile phase to achieve fine separation, allowing for the isolation of pure this compound. mdpi.com

Chromatographic Purification Methodologies

Chromatography is a fundamental technique for the separation and purification of this compound and its derivatives from crude extracts. nih.gov The choice of chromatographic method depends on the scale of purification and the complexity of the mixture. Generally, a combination of different chromatographic techniques is employed to achieve high purity.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for the final purification of this compound, offering high resolution and efficiency. welch-us.comnih.gov It is particularly useful for separating closely related this compound analogues and stereoisomers. researchgate.net

Key aspects of Prep-HPLC for this compound isolation include:

Stationary Phases: Reversed-phase columns, such as C18, are commonly used for the separation of this compound and other sesterterpenoids. e-opr.orge-opr.org Normal-phase chromatography can also be employed, offering different selectivity. interchim.com

Mobile Phases: The mobile phase typically consists of a mixture of solvents like acetonitrile (B52724) and water or methanol and water for reversed-phase HPLC. e-opr.orgresearchgate.net Gradient elution, where the solvent composition is changed over time, is often used to achieve optimal separation of complex mixtures.

Detection: UV detectors are frequently used to monitor the elution of this compound, which possesses a chromophore that absorbs UV light. mdpi.com

A study on the isolation of scalarane-type sesterterpenes from the sponge Hyrtios erectus utilized reversed-phase HPLC with aqueous methanol as the mobile phase for the final purification of eighteen compounds. mdpi.com Similarly, nine scalarane sesterterpenes were purified from Hyrtios sp. using C18 reversed-phase HPLC with a methanol/water or acetonitrile/water gradient. e-opr.orge-opr.org

Table 1: Examples of Preparative HPLC Conditions for Sesterterpenoid Isolation

Compound TypeStationary PhaseMobile PhaseDetectionReference
Scalarane SesterterpenoidsReversed-Phase (e.g., C18)Aqueous MethanolUV (210 & 230 nm) mdpi.com
Scalarane SesterterpenesReversed-Phase (YMC-Pack C18)62-65% MeCN in H₂ONot specified e-opr.org
OligostilbeneReversed-Phase (Prep-HPLC)Not specifiedNot specified tjnpr.org

Column chromatography is a fundamental and widely used technique for the initial fractionation of crude extracts containing this compound. nih.govkhanacademy.orgcolumn-chromatography.com It is a form of adsorption chromatography where the stationary phase, typically silica gel, is packed into a column. taylorandfrancis.com The crude extract is loaded onto the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column to elute the compounds at different rates based on their polarity. khanacademy.org

Flash chromatography is an advancement of traditional column chromatography that utilizes pressure to speed up the flow rate of the mobile phase, resulting in faster and more efficient separations. biotage.comchromtech.com This technique is particularly valuable for the rapid purification of natural products from complex mixtures. chromtech.combiotage.commdpi.com

In the isolation of this compound and its analogues, column chromatography with silica gel is often the first step after initial extraction. mdpi.com A gradient of solvents with increasing polarity, such as a hexane-ethyl acetate gradient, is commonly used to separate the compounds into fractions of decreasing lipophilicity. mdpi.comrochester.edu These fractions are then further purified using other chromatographic methods like preparative HPLC.

Table 2: Typical Column Chromatography Parameters for this compound Isolation

Stationary PhaseMobile Phase System (Example)Elution ModeApplication Stage
Silica GelHexane / Ethyl AcetateGradientInitial Fractionation
C18 Reversed-Phase Silica GelMethanol / WaterGradientFractionation of Polar Compounds

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used extensively in the study of this compound. bibliotekanauki.pl Its primary applications in this context are:

Monitoring Column Chromatography Fractions: TLC is used to analyze the fractions collected from column chromatography to identify which fractions contain the desired compounds and to pool similar fractions for further purification. ias.ac.in

Assessing Purity: The purity of isolated this compound samples can be quickly checked by TLC. A pure compound should ideally show a single spot on the TLC plate. phcogj.com

Method Development: TLC is often used to quickly screen for suitable solvent systems for column chromatography or HPLC. bibliotekanauki.pl

For TLC analysis of this compound, a silica gel plate is typically used as the stationary phase, and a mixture of non-polar and polar solvents, such as hexane and ethyl acetate, serves as the mobile phase. The separated spots are visualized under UV light or by staining with a suitable reagent. nih.gov

Column Chromatography and Flash Chromatography Applications

Other Advanced Separation Techniques for this compound and Analogues

Beyond the conventional chromatographic methods, other advanced separation techniques can be applied for the isolation and analysis of this compound and its analogues, particularly when dealing with complex mixtures or trace amounts of compounds. chromatographyonline.com These techniques often offer higher efficiency, selectivity, or speed.

Some of these advanced techniques include:

High-Speed Counter-Current Chromatography (HSCCC): This is a form of liquid-liquid partition chromatography that avoids the use of solid supports, thus preventing irreversible adsorption of the sample. nih.gov It has been successfully used for the separation of various terpenoids. nih.gov

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, such as carbon dioxide, as the mobile phase. It can be advantageous for the separation of thermolabile and non-volatile compounds like this compound.

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates compounds based on their electrophoretic mobility in a capillary tube. chromatographyonline.com It is particularly useful for the analysis of small sample volumes.

Density Gradient Ultracentrifugation: This technique separates molecules based on their mass or density by spinning them at high speeds in a medium with a density gradient. nih.govlibretexts.org

These advanced techniques, while not as routinely employed as HPLC and column chromatography for this compound isolation, offer powerful alternatives for specific separation challenges.

Structural Elucidation and Physicochemical Characterization of Manolide

Spectroscopic Analysis for Manolide Structure Determination

Spectroscopic methods are essential tools in organic chemistry for identifying functional groups, determining the connectivity of atoms, and ultimately establishing the full molecular structure of a compound. sgs-institut-fresenius.desolubilityofthings.comegyankosh.ac.inarxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. sgs-institut-fresenius.desolubilityofthings.comarxiv.org By analyzing the chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum, the types of protons and their electronic environments can be identified, as well as their relative numbers. egyankosh.ac.innptel.ac.in ¹³C NMR spectroscopy provides information about the carbon skeleton, indicating the presence of different types of carbon atoms (e.g., methyl, methylene, methine, quaternary carbons) and their hybridization states. egyankosh.ac.innptel.ac.in Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between atoms and identifying long-range couplings, which helps piece together the fragments identified in the 1D NMR spectra to form the complete molecular structure. tandfonline.com While specific detailed NMR data for this compound in the search results are limited, the general application of these techniques is fundamental to its structural elucidation. Studies on related compounds like eudesmanolides and guaianolides demonstrate the utility of 1D and 2D NMR in determining planar structures and identifying key functional groups like lactone carbonyls and olefinic carbons. tandfonline.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and its elemental composition. solubilityofthings.comarxiv.org The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight, which can be used to determine or confirm the molecular formula, especially when high-resolution mass spectrometry (HRMS) is employed. egyankosh.ac.inconicet.gov.ar Fragmentation patterns observed in the mass spectrum, resulting from the ionization and dissociation of the molecule, provide clues about the presence of specific functional groups and the connectivity within the molecule. egyankosh.ac.innptel.ac.in Analyzing these fragmentation pathways can help confirm structural subunits identified by NMR. The chemical formula of this compound is C₂₅H₃₆O₅, and its molecular weight is approximately 416.55 g/mol , as determined by PubChem and computed values. wikipedia.orgnih.gov Mass spectrometry would be crucial in verifying this molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. sgs-institut-fresenius.desolubilityofthings.comarxiv.org Different functional groups vibrate at characteristic frequencies, resulting in distinct absorption bands in the IR spectrum. egyankosh.ac.innptel.ac.in For example, the presence of hydroxyl groups (-OH), carbonyl groups (C=O), and carbon-carbon double bonds (C=C) can be identified by their characteristic IR stretching frequencies. tandfonline.com this compound contains a gamma-hydroxybutenolide ring and an alpha-hydroxydihydropyran ring, which incorporate carbonyl and hydroxyl functionalities. wikipedia.org IR spectroscopy would provide evidence for the presence of these groups. Studies on other lactone-containing compounds, such as sesquiterpene lactones, show characteristic IR bands for the lactone carbonyl group around 1744-1745 cm⁻¹. tandfonline.comias.ac.in

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is used to detect the presence of chromophores, which are functional groups that absorb UV or visible light. sgs-institut-fresenius.desolubilityofthings.comarxiv.org The UV-Vis spectrum shows absorption maxima (λmax) at specific wavelengths and provides information about the extent of conjugation within a molecule. egyankosh.ac.in While specific UV-Vis data for this compound were not prominently featured in the search results, the presence of conjugated systems, such as the double bonds within the molecule, would be expected to show characteristic absorption in the UV region. wikipedia.org The λmax and intensity of these absorptions can provide insights into the nature and extent of the conjugated system. egyankosh.ac.in

Determination of Stereochemical Configuration and Absolute Stereochemistry

Determining the stereochemical configuration, including relative and absolute stereochemistry, is crucial for fully defining a molecule's structure, especially for chiral compounds like this compound. libretexts.orgwikipedia.org this compound possesses multiple chiral centers due to its complex cyclic and acyclic structure. wikipedia.org Relative stereochemistry describes the spatial relationship between different stereocenters within a molecule. Absolute stereochemistry assigns a specific configuration (R or S) to each chiral center using the Cahn-Ingold-Prelog priority rules. libretexts.orgwikipedia.orglibretexts.orgyoutube.com

Techniques for determining stereochemistry include analysis of coupling constants in ¹H NMR spectra, which can provide information about the dihedral angles between protons on adjacent carbons. nptel.ac.in X-ray crystallography can directly determine the absolute stereochemistry of a crystalline compound. wikipedia.orgsci-hub.se Additionally, methods like the modified Mosher's method and analysis of Electronic Circular Dichroism (ECD) spectra are used to assign absolute configurations, particularly for molecules with hydroxyl groups. researchgate.net While specific details on how this compound's stereochemistry was determined were not extensively detailed in the search results, the reported structure includes defined stereocenters, indicating that these or similar techniques were applied during its characterization. wikipedia.org For example, the IUPAC name provided includes (5R), (2R), and (6R) configurations, suggesting the absolute stereochemistry has been assigned. wikipedia.org

Comparative Structural Analysis of this compound and its Natural Derivatives

This compound is a parent compound to several naturally occurring derivatives isolated from marine sponges. nih.govresearchgate.netresearchgate.net Comparative structural analysis of this compound and its derivatives, such as seco-manoalide, neomanoalide, and manoalide (B158911) monoacetate, is important for understanding structure-activity relationships and the biosynthesis of these compounds. nih.govresearchgate.netresearchgate.net

These derivatives often share core structural features with this compound but differ in specific functional groups or modifications, such as the opening of a ring or the addition of an acetyl group. wikipedia.orgresearchgate.netresearchgate.net Spectroscopic data, particularly NMR and MS, are essential for identifying these differences. For instance, comparing the NMR spectra of this compound and its derivatives would reveal shifts in signals corresponding to the modified regions of the molecule. tandfonline.comresearchgate.net Mass spectrometry can confirm the molecular weight changes resulting from the structural modifications. conicet.gov.ar

Studies have shown that some derivatives, like cacospongionolides, lack one of the masked aldehyde functions present in this compound but still retain PLA₂ inhibitory properties, suggesting that the gamma-hydroxybutenolide ring is particularly important for this activity. nih.gov Comparative analysis of the spectroscopic data and biological activities of this compound and its derivatives helps to pinpoint the structural elements crucial for their observed effects. nih.gov

Biosynthesis and Chemoenzymatic Pathways of Manolide

Proposed Biosynthetic Pathways for Sesterterpenoids in Marine Organisms

Terpenoid biosynthesis in living organisms primarily utilizes two distinct pathways for the production of the fundamental C5 isoprene (B109036) units, IPP and DMAPP. mdpi.comrsc.orgmdpi.com The contribution of each pathway to the biosynthesis of specific terpenoid classes can vary depending on the organism and cellular compartment. mdpi.comrsc.orgresearchgate.net

Methylerythritol Phosphate (MEP) Pathway Contributions

The Methylerythritol Phosphate (MEP) pathway, also known as the non-mevalonate or DXP pathway, is the alternative route for IPP and DMAPP biosynthesis. mdpi.comrsc.org This pathway is typically found in bacteria, cyanobacteria, green microalgae, and in the plastids of plants. mdpi.comrsc.org The MEP pathway utilizes glyceraldehyde 3-phosphate and pyruvate (B1213749) as starting materials. mdpi.comrsc.org In plants, the MEP pathway is primarily responsible for the production of precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). mdpi.comrsc.orgresearchgate.net Some studies suggest that in plants, sesterterpenes may also be produced from the plastidial MEP pathway. researchgate.net In marine organisms, particularly those involved in symbiotic relationships, both MVA and MEP pathways may be present and contribute to the biosynthesis of terpenoids. scite.aimdpi.com Research on sesterterpene biosynthesis in diatoms has indicated that it can be species-specific, utilizing either the MVA or MEP pathways. scite.ai The exact contribution of the MEP pathway to Manolide biosynthesis in Luffariella variabilis or its associated symbionts requires further specific investigation, but it is a potential source of the necessary isoprene building blocks. scite.aimdpi.com

Identification and Characterization of Biosynthetic Enzymes

The biosynthesis of sesterterpenoids from GFPP is catalyzed by a class of enzymes known as sesterterpene synthases (StTSs). researchgate.netresearchgate.netnih.govmdpi.com These enzymes are responsible for the cyclization of the linear GFPP precursor into the diverse sesterterpene scaffolds. researchgate.netnih.govmdpi.com In fungi, sesterterpene synthases have been identified as chimeric enzymes containing both prenyltransferase (PT) and terpene synthase (TS) domains, capable of catalyzing both chain elongation and cyclization. nih.govmdpi.com The PT domain is responsible for assembling IPP and DMAPP into GFPP, while the TS domain catalyzes the cyclization of GFPP. mdpi.com

While the general mechanisms of terpene biosynthesis involving prenyltransferases and terpene cyclases are understood, the specific enzymes involved in this compound biosynthesis in Luffariella variabilis have not been fully elucidated. Studies on terpene biosynthesis in marine sponges have identified type I terpene synthases, and recent research suggests that these enzymes can originate from the sponge animal itself, not solely from microbial symbionts. pnas.orgresearchgate.net Identifying and characterizing the specific sesterterpene synthase(s) responsible for the initial cyclization of GFPP to the this compound precursor, as well as any subsequent tailoring enzymes (e.g., oxygenases, isomerases) that modify the scaffold to yield the final this compound structure, are crucial steps in understanding its complete biosynthetic pathway. mdpi.comacs.org

Genetic Basis of this compound Production in Sponge Symbionts and Hosts

Marine sponges often live in complex symbiotic relationships with a diverse array of microorganisms, including bacteria, archaea, and eukaryotes. nih.gov These symbionts are frequently implicated in the production of many of the bioactive secondary metabolites isolated from sponges. rsc.orgpnas.orgnih.govbiorxiv.org However, recent studies have also provided evidence for the sponge host's own genetic machinery contributing to terpenoid biosynthesis. pnas.orgresearchgate.net

The genetic basis for sesterterpenoid biosynthesis in sponges remains an area of active research. scite.airesearchgate.netresearchgate.net While it was previously widely believed that symbiotic microorganisms were the primary producers of these compounds, the discovery of type I terpene synthases originating from the sponge animal genome suggests a more complex picture where both host and symbionts may play a role. pnas.orgresearchgate.net Unraveling the genetic basis of this compound production would involve identifying the specific genes encoding the sesterterpene synthase(s) and any associated tailoring enzymes. mdpi.comacs.org This could be achieved through genomic and transcriptomic sequencing of Luffariella variabilis and its associated microbial community, followed by bioinformatic analysis to identify candidate biosynthetic gene clusters. acs.orgbiorxiv.orgnih.gov Heterologous expression of these genes in a suitable host organism could then be used to confirm their function in this compound biosynthesis. scite.ainih.gov The relative contributions of the sponge host and its symbionts to this compound production are still being investigated, and it is possible that a collaborative biosynthetic pathway exists. rsc.orgpnas.orgresearchgate.net

Environmental and Cultivation Factors Influencing this compound Biosynthesis

The production of secondary metabolites in marine organisms, including sponges and their symbionts, can be influenced by a variety of environmental and cultivation factors. nih.govmdpi.commdpi.comnih.govd-nb.infouniroma1.it These factors can impact the growth and metabolism of the producing organism(s), thereby affecting the yield and profile of the synthesized compounds. mdpi.comnih.govd-nb.info

For marine sponges, ecological factors such as predation, competition for space, and exposure to environmental stressors like UV radiation can drive the production of defensive secondary metabolites. nih.govresearchgate.net Water motion, light, temperature, substrate, and salinity are also known to influence sponge growth and potentially their metabolite production. nih.govd-nb.inforesearchgate.netnih.gov

Cultivation of marine sponges for the sustainable production of bioactive compounds like this compound presents challenges. scite.ainih.govresearchgate.net While laboratory culture under controlled conditions can be preferable for preventing mortality in early developmental stages, achieving consistent and high yields of specific metabolites can be difficult. researchgate.net Factors such as the composition of the culture medium, temperature, light intensity, and the presence and nature of associated microbial communities can all play a role in influencing the biosynthetic pathways and the accumulation of this compound. nih.govmdpi.commdpi.comd-nb.info Furthermore, the difficulty in cultivating many sponge symbiotic bacteria under standard laboratory conditions poses a significant obstacle to studying and manipulating microbial biosynthesis. nih.gov Understanding the specific environmental cues and optimizing cultivation conditions that favor this compound production are crucial for potential large-scale fermentation or aquaculture approaches. scite.ainih.govresearchgate.net

Total Synthesis Strategies for this compound

Total synthesis involves the construction of the target molecule from readily available starting materials wikipedia.org. For complex natural products like this compound, this requires carefully planned strategies to assemble the molecular framework and establish the correct stereochemistry.

Stereocontrolled Synthetic Route Design

Stereochemical control is paramount in the synthesis of this compound, which possesses multiple stereocenters chemistryviews.orgwikipedia.org. Designing a stereocontrolled synthetic route involves employing reactions and conditions that favor the formation of desired stereoisomers wikipedia.orgnih.gov. This can be achieved through various methods, including the use of chiral reagents, catalysts, or auxiliaries, as well as exploiting the inherent stereochemistry of starting materials (chiral pool synthesis) nih.gov. Stereospecific reactions, where the stereochemistry of the reactant dictates the stereochemistry of the product, are also crucial for building complex molecules with defined three-dimensional structures nih.gov.

Semisynthesis of this compound Analogues from Natural Precursors

Semisynthesis involves using compounds isolated from natural sources as starting materials for chemical modifications to produce novel compounds wikipedia.org. This approach is particularly useful for complex natural products where total synthesis may be challenging or less economically viable wikipedia.org. For this compound, which is found in certain sponges wikipedia.org, semisynthesis could involve isolating a related natural precursor and performing a limited number of chemical transformations to create analogues. This method leverages the complex biosynthetic machinery of the natural source to provide a pre-assembled core structure, reducing the number of synthetic steps required wikipedia.org. Semisynthesis is often employed to modify specific properties of a natural compound, such as improving solubility or altering biological activity, while retaining desirable characteristics wikipedia.org.

Rational Design and Synthesis of Novel this compound Derivatives

Rational design of novel derivatives involves using structural information and understanding of structure-activity relationships (SAR) to guide the synthesis of new compounds with desired properties openaccessjournals.combiomedres.us. This process often begins with a lead compound, such as this compound, and involves making targeted structural modifications to enhance potency, selectivity, or other physicochemical properties biomedres.usnih.gov. Rational design can be aided by computational tools like molecular modeling and QSAR analysis, which can help predict how structural changes might affect biological activity openaccessjournals.com. The synthesis of these novel derivatives requires carefully planned chemical routes to introduce specific functional groups or modify existing ones at designated positions on the this compound scaffold or a related structure nih.govnih.govrsc.org.

Medicinal Chemistry Approaches in this compound Structure Modification

Medicinal chemistry plays a crucial role in the development of this compound analogues by focusing on optimizing their properties for potential therapeutic applications openaccessjournals.com. This involves a range of strategies for structural modification aimed at improving aspects such as potency, selectivity, metabolic stability, and pharmacokinetic properties openaccessjournals.commdpi.com. Techniques employed in medicinal chemistry for structural modification include the introduction of hydrophilic or ionizable groups to improve solubility, bioisosteric replacements, and modifications to alter hydrogen bonding or disrupt molecular symmetry and planarity nih.gov. These modifications are guided by SAR studies, which establish the relationship between chemical structure and biological activity openaccessjournals.com. The goal is to refine the structure of the lead compound to achieve a better balance of desirable properties mdpi.com.

Biosynthesis

While the exact biosynthetic pathway of manolide in Luffariella variabilis is not fully elucidated, it is believed to be derived from the cyclization of a linear C₂₅ isoprenoid precursor. researchgate.net The role of symbiotic microorganisms in the production of this compound is an area of ongoing research. researchgate.net Understanding the biosynthesis of this complex molecule could pave the way for biotechnological production methods.

Mechanistic Investigations of Manolide S Biological Activities in Preclinical Research

Elucidation of Phospholipase A2 (PLA2) Inhibition Mechanism

Manoalide (B158911), a sesterterpenoid first isolated from the marine sponge Luffariella variabilis, has been identified as a potent inhibitor of phospholipase A2 (PLA2), an enzyme crucial in the inflammatory process. researchgate.netresearchgate.net The anti-inflammatory properties of manolide are directly linked to its ability to neutralize PLA2 activity. nih.govbioinformation.net

Irreversible Covalent Binding to Enzyme Lysine (B10760008) Residues

The inhibitory action of this compound on PLA2 is characterized by an irreversible covalent binding to specific lysine residues on the enzyme. nih.govnih.gov This binding is facilitated by the two masked aldehyde groups present in the polar region of the this compound molecule. nih.govbioinformation.net While both aldehyde groups contribute, the one located in the γ-hydroxybutenolide ring is considered essential for this irreversible inhibition. nih.gov

Research using cobra venom PLA2 has identified that the modification of both Lys-6 and Lys-79 is responsible for the complete inhibition of the enzyme by this compound. nih.gov The individual modification of either Lys-6 or Lys-79 only results in a partial reduction of this compound's inhibitory effect. nih.gov This indicates that the reaction of this compound with these two specific lysine residues accounts for its full inhibitory capacity against cobra venom PLA2. nih.gov The covalent bond formation effectively seizes the amino groups of these lysine residues, leading to the inactivation of the enzyme. nih.govbioinformation.net It is important to note that this inhibition does not appear to affect the enzyme's catalytic site directly but rather its interfacial binding with substrate. nih.gov

Target EnzymeKey Interacting ResiduesNature of InhibitionReference
Phospholipase A2 (PLA2)LysineIrreversible covalent binding nih.govbioinformation.netnih.gov
Cobra Venom PLA2Lys-6, Lys-79Irreversible covalent binding nih.gov

Impact on Arachidonic Acid Cascade and Pro-inflammatory Mediators

By irreversibly inhibiting PLA2, this compound effectively disrupts the arachidonic acid cascade at a critical juncture. biomolther.org PLA2 is responsible for the hydrolysis of phospholipids (B1166683) in cell membranes, which releases arachidonic acid. biomolther.orgcaymanchem.com This free arachidonic acid is then available as a substrate for various enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX), to produce a range of pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. caymanchem.comresearchgate.netnih.gov

The inhibition of PLA2 by this compound prevents the initial release of arachidonic acid, thereby halting the entire downstream cascade. biomolther.org This leads to a significant reduction in the synthesis of prostaglandins and leukotrienes, which are key players in mediating inflammatory responses, pain, and fever. biomolther.orgnih.gov The ability of this compound to block this pathway underscores its potent anti-inflammatory effects observed in preclinical studies. nih.govbioinformation.net

Modulation of Bacterial Quorum Sensing Systems

Beyond its anti-inflammatory properties, this compound has been shown to interfere with bacterial communication systems, a process known as quorum sensing (QS). researchgate.net Quorum sensing allows bacteria to coordinate gene expression in response to population density, regulating processes like biofilm formation and the production of virulence factors. mdpi.comspringermedizin.de

Disruption of Intercellular Communication in Gram-Positive and Gram-Negative Bacteria

Manoalide and its derivatives, such as secomanoalide and manoalide monoacetate, have been identified as quorum sensing inhibitors (QSIs) for both Gram-positive and Gram-negative bacteria. researchgate.net The conserved 2(5H)-furanone substituent in these molecules is believed to be responsible for this activity. researchgate.net By jamming these intercellular communication channels, this compound can disrupt the coordinated behavior of bacterial populations. researchgate.netfrontiersin.org

Bacterial TypeQS System TargetedEffect of this compoundReference
Gram-positiveNot specified in detailDisruption of intercellular communication researchgate.net
Gram-negativeN-Acyl homoserine lactones (AHL)Disruption of intercellular communication researchgate.netvibiosphen.com

Effects on Biofilm Formation and Virulence Factors

A significant consequence of this compound's quorum sensing inhibitory activity is its ability to modulate biofilm formation. researchgate.net Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection against antibiotics and host immune responses. mdpi.comnih.gov By interfering with the signaling pathways that control biofilm development, this compound can prevent bacterial attachment and the subsequent formation of these resilient structures. researchgate.netmdpi.com

Furthermore, the disruption of quorum sensing by this compound can lead to a decrease in the production of various virulence factors. nih.gov These factors, which include toxins and enzymes that damage host tissues, are often regulated by QS systems. springermedizin.denih.gov The potential of this compound and its analogs to act as biofilm modulators, particularly against Gram-negative pathogens, presents a promising area for further research. researchgate.net

Interaction with Intracellular Signaling Pathways

Preclinical studies have revealed that this compound's biological activities extend to the modulation of specific intracellular signaling pathways. While the primary focus has been on PLA2 inhibition, evidence suggests broader interactions. For instance, this compound has been shown to inhibit the NLRP3 inflammasome by covalently binding to Lys 377 of the NLRP3 protein, which blocks the interaction between NEK7 and NLRP3. researchgate.net This action occurs downstream of potassium and chloride efflux and mitochondrial dysfunction. researchgate.net

Additionally, this compound has been identified as an inhibitor of the hepatitis C virus (HCV) NS3 helicase. researchgate.net It inhibits the ATPase and RNA binding activities of NS3 by targeting the conserved helicase core domain. researchgate.net This suggests that this compound's mechanism of action may involve targeting lysine residues in a variety of proteins, leading to the modulation of diverse signaling and enzymatic pathways. researchgate.netenamine.net

Calcium Channel Modulation Mechanisms

The modulation of calcium channels is a critical aspect of cellular signaling, and this compound has been shown to interact with these pathways. Voltage-gated calcium channels (VGCCs) are integral membrane proteins that mediate calcium influx in response to membrane depolarization, playing a crucial role in neurotransmitter release, muscle contraction, and gene expression. wikipedia.orgexplorationpub.com There are several types of VGCCs, including L-type, N-type, and T-type, each with distinct physiological roles. wikipedia.orgfrontiersin.org

Calcium channel blockers (CCBs) are a class of drugs that inhibit the flow of Ca2+ ions into cells. wikipedia.orgconsensus.app They typically act by binding to L-type voltage-operated calcium channels, leading to vasodilation, a negative inotropic effect on the heart, and modulation of heart rate. consensus.app The influx of calcium is a key trigger for the release of neurotransmitters at synaptic junctions. explorationpub.com While the precise mechanisms of this compound's interaction with specific calcium channel subtypes are still under investigation, its ability to influence calcium-dependent processes suggests a modulatory role. The disruption of calcium homeostasis can have profound effects on cellular function, and the interaction of this compound with these channels likely contributes to its broad spectrum of biological activities.

Protein Kinase C (PKC) Inhibitory Activity and Downstream Effects

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to signal transduction, regulating a multitude of cellular processes including cell growth, proliferation, and differentiation. nih.govmdpi.com PKC isozymes are typically activated by second messengers like diacylglycerol (DAG) and calcium, leading to their translocation to the plasma membrane and subsequent phosphorylation of target proteins. mdpi.com

This compound has been identified as an inhibitor of PKC. The regulatory domain of PKC contains a pseudosubstrate region that maintains the enzyme in an inactive state. nih.gov Activators cause a conformational change that removes this pseudosubstrate from the catalytic site. nih.gov Inhibitors of PKC can act at either the catalytic domain, often competing with ATP, or at the regulatory domain. mdpi.com this compound's inhibitory action on PKC can disrupt the downstream signaling cascades. For instance, PKC activation is linked to the mitogen-activated protein kinase (MAPK) pathway, which can lead to increased myofilament force sensitivity to calcium. mdpi.com By inhibiting PKC, this compound can interfere with these downstream effects, impacting processes like smooth muscle contraction and cell proliferation. Some studies have shown that chronic, but not acute, use of certain psychotropic drugs that downregulate PKC activity may ameliorate symptoms of psychiatric disorders. frontiersin.org

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Dynamics

Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that negatively regulates insulin (B600854) and leptin signaling pathways by dephosphorylating the insulin receptor and its substrates. mdpi.comfrontiersin.org As such, inhibitors of PTP1B are considered potential therapeutic agents for type 2 diabetes and obesity. plos.orgnih.gov The active site of PTP1B is highly conserved among protein tyrosine phosphatases, making the development of selective inhibitors challenging. plos.orgnih.gov

Research has focused on allosteric inhibitors that bind to sites other than the catalytic domain, offering a path to greater selectivity. plos.orgnih.gov The inhibition of PTP1B often involves covalent modification of the catalytic cysteine residue in the active site. nih.gov For example, some inhibitors work by inducing a conformational change that locks the enzyme in an inactive state. plos.org While specific studies detailing this compound's direct, dynamic inhibition of PTP1B are not extensively available in the provided results, the general mechanisms of PTP1B inhibition provide a framework for understanding how a compound like this compound could potentially interact with this enzyme. Allosteric inhibition, for instance, can involve the binding of an inhibitor to a site that induces a conformational rearrangement, ultimately leading to the inactivation of the enzyme. plos.org

Antiviral Mechanisms: Inhibition of Hepatitis C Virus NS3 Helicase and ATPase Activities

The Hepatitis C Virus (HCV) NS3 protein is a multifunctional enzyme essential for viral replication, possessing both protease and helicase activities. researchgate.netcapes.gov.brembopress.org The NS3 helicase unwinds the viral RNA genome, a process fueled by the hydrolysis of ATP (ATPase activity), making it a prime target for antiviral drug development. researchgate.netcapes.gov.brmdpi.com

This compound has been identified as an inhibitor of the HCV NS3 helicase. researchgate.netcapes.gov.br It inhibits both the RNA helicase and ATPase activities of NS3 in a dose-dependent manner. researchgate.netcapes.gov.br Biochemical kinetic analysis has shown that this compound acts as a noncompetitive inhibitor of the NS3 ATPase activity, meaning it does not compete with ATP for binding to the active site. researchgate.netcapes.gov.br Instead, it is suggested that this compound binds to a conserved helicase motif within the NS3 protein. researchgate.net This binding interferes with the enzyme's ability to bind to single-stranded RNA and hydrolyze ATP, thereby inhibiting its helicase function and ultimately, viral replication. researchgate.netcapes.gov.br

Enzyme Activity IC50 Value (µM)
NS3 RNA Helicase15
NS3 ATPase70

This table displays the half-maximal inhibitory concentration (IC50) values of this compound against the RNA helicase and ATPase activities of the Hepatitis C Virus NS3 protein. researchgate.netcapes.gov.br

Cellular Mechanisms of Action in In Vitro Models

Antibacterial Activity against Gram-Positive Strains

The cell envelope of Gram-positive bacteria consists of a thick peptidoglycan layer and teichoic acids, which provide structural integrity and carry a negative charge. nih.gov This structure is a primary target for many antibacterial agents. The antibacterial mechanism of many natural compounds against Gram-positive bacteria involves disruption of the cell membrane. nih.govmdpi.com

The lipophilicity of a compound is often a key factor in its ability to act against Gram-positive bacteria, as it facilitates interaction with and disruption of the lipid-rich cell membrane. nih.gov Mechanisms of action at the cell membrane can include damage to the phospholipid bilayer and inhibition of the respiratory chain. nih.govmdpi.com While the specific molecular interactions of this compound with the cell envelope of Gram-positive bacteria have not been fully elucidated in the provided context, its chemical structure suggests it may interact with the bacterial membrane, leading to a loss of integrity and cell death. The general mechanisms for antibacterial agents against Gram-positive bacteria involve permeabilizing the cell membrane, which can lead to the leakage of cytoplasmic contents and ultimately cell death. frontiersin.org

Cytotoxicity Mechanisms in Human Cancer Cell Lines (e.g., A549, HeLa, HCT-116)

This compound has demonstrated cytotoxic effects against various human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and HCT-116 (colorectal carcinoma). The mechanisms underlying this cytotoxicity are often multifaceted, involving the induction of apoptosis (programmed cell death) and interference with cell survival pathways.

Inhibition of Cartilage Catabolism Pathways

Preclinical research into the biological activities of this compound has identified it as a potent anti-inflammatory agent. Its mechanism of action, primarily centered on the irreversible inhibition of phospholipase A2 (PLA2), places it at a critical upstream juncture of inflammatory cascades that are deeply implicated in cartilage catabolism. While direct studies on this compound's effects on chondrocyte-mediated cartilage degradation are not extensively documented, its established biochemical interactions provide a strong basis for understanding its potential to inhibit pathways leading to cartilage breakdown.

The catabolic processes in cartilage are largely driven by pro-inflammatory cytokines, which stimulate chondrocytes to produce matrix-degrading enzymes. The primary effect of this compound is the shutdown of a major pathway that produces inflammatory mediators, thereby reducing the stimulus for the expression of these catabolic enzymes.

The principal mechanism through which this compound exerts its anti-inflammatory effects is the irreversible inhibition of phospholipase A2 (PLA2). wikipedia.orgnih.gov PLA2 is a key enzyme that hydrolyzes phospholipids in cell membranes to release arachidonic acid. cvphysiology.commdpi.com The release of arachidonic acid is the rate-limiting step for the biosynthesis of a class of potent inflammatory mediators known as eicosanoids, which includes prostaglandins and leukotrienes. cvphysiology.comnih.gov

This compound forms a covalent bond with lysine residues on the PLA2 enzyme, leading to its permanent inactivation. nih.gov This inhibition is achieved through its functional groups, including a γ-hydroxybutenolide ring and a hemiacetal in an α-hydroxydihydropyran ring, which react with the amino groups of lysine. wikipedia.orgnih.gov By preventing the action of PLA2, this compound effectively halts the production of arachidonic acid. nih.gov

This blockade of arachidonic acid release subsequently prevents its metabolism through two major enzymatic pathways:

The Cyclooxygenase (COX) Pathway: This pathway converts arachidonic acid into prostaglandins (PGs), such as PGE2. Prostaglandins are significant contributors to inflammation and pain and can promote the expression of catabolic enzymes in joints. cvphysiology.commdpi.com

The Lipoxygenase (LOX) Pathway: This pathway metabolizes arachidonic acid into leukotrienes (LTs), such as LTB4. Leukotrienes are potent chemoattractants for inflammatory cells and amplify the inflammatory response. mdpi.comnih.gov

Research has demonstrated that this compound's inhibition of PLA2 leads to a marked reduction in the synthesis of both prostaglandins and leukotrienes in stimulated macrophages. nih.gov This reduction in key inflammatory mediators is central to its potential role in mitigating cartilage catabolism.

The expression of the primary enzymes responsible for the degradation of the cartilage extracellular matrix—Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase with Thrombospondin Motifs (ADAMTS)—is heavily regulated by pro-inflammatory signaling pathways, most notably Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK). nih.govmdpi.com The inflammatory eicosanoids produced via the arachidonic acid pathway are potent activators of these signaling cascades.

Therefore, by inhibiting the upstream PLA2 enzyme, this compound can indirectly suppress these critical catabolic pathways:

Suppression of NF-κB Activation: The NF-κB pathway is a master regulator of inflammation and controls the gene expression of numerous pro-inflammatory cytokines and matrix-degrading enzymes, including MMP-1, MMP-3, MMP-9, and MMP-13. mdpi.commdpi.com By preventing the production of inflammatory prostaglandins and leukotrienes, this compound reduces the stimuli that lead to the activation and nuclear translocation of NF-κB, thereby downregulating the expression of its target catabolic genes.

Modulation of MAPK Signaling: The MAPK family (including p38, ERK, and JNK) also plays a crucial role in transducing extracellular inflammatory signals into a cellular response, leading to the production of MMPs and other inflammatory mediators. nih.govopenrheumatologyjournal.com The arachidonic acid cascade metabolites are known to influence MAPK activity. Inhibition of this cascade by this compound is expected to attenuate the activation of MAPK pathways, further contributing to a reduction in the synthesis of cartilage-degrading enzymes.

Data Tables

The following tables summarize the mechanistic action of this compound and the key catabolic pathways it indirectly influences.

Table 1: Mechanism of this compound and its Direct Biochemical Consequences

Feature Description References
Target Enzyme Phospholipase A2 (PLA2) wikipedia.orgnih.govresearchgate.net
Mechanism of Inhibition Irreversible covalent modification of lysine residues nih.govescholarship.org
Direct Effect Blockade of arachidonic acid release from membrane phospholipids cvphysiology.comnih.gov

| Downstream Consequence | Inhibition of eicosanoid (prostaglandins and leukotrienes) synthesis | nih.gov |

Table 2: Indirect Inhibition of Key Cartilage Catabolism Pathways by this compound

Pathway/Enzyme Family Role in Cartilage Catabolism Postulated Effect of this compound References
NF-κB Signaling Pathway Master regulator of genes for pro-inflammatory cytokines and catabolic enzymes (MMPs, ADAMTS). Suppression of activation due to reduced inflammatory mediators. mdpi.commdpi.com
MAPK Signaling Pathway Transduces inflammatory signals to upregulate expression of MMPs and cytokines. Attenuation of signaling due to reduced inflammatory mediators. nih.govopenrheumatologyjournal.com
Matrix Metalloproteinases (MMPs) Family of enzymes (e.g., MMP-1, MMP-3, MMP-13) that degrade collagen and proteoglycans in the cartilage matrix. Reduced expression due to suppression of NF-κB and MAPK pathways. mdpi.come-century.us

| ADAMTS Family | Key aggrecanases (e.g., ADAMTS-4, ADAMTS-5) responsible for the degradation of aggrecan, a major component of cartilage. | Reduced expression due to suppression of pro-inflammatory signaling. | |

Preclinical Research Methodologies and Models for Manolide Evaluation

In Vitro Assay Development and Optimization

In vitro assays are fundamental tools in the early stages of preclinical research, allowing for controlled and high-throughput evaluation of compound activity biostatistics.ca. For Manolide, these assays are developed and optimized to assess its interactions with specific molecular targets and its functional effects on cellular processes.

High-Throughput Screening Assays for Enzyme Inhibition

High-throughput screening (HTS) assays are widely used to rapidly assess the inhibitory potential of compounds against specific enzymes washington.edunih.govnih.gov. Given this compound's known activity as a PLA2 inhibitor, HTS assays are instrumental in quantifying this inhibition and potentially identifying other enzymatic targets researchgate.netnih.govnih.gov. These assays typically involve miniaturized formats, automated liquid handling, and detection systems to screen large libraries of compounds efficiently washington.edunih.gov. The principle often relies on measuring enzyme activity in the presence and absence of the inhibitor, using substrates that produce a detectable signal upon enzymatic cleavage washington.eduplos.org. For this compound, HTS assays for PLA2 inhibition would involve incubating the enzyme with a suitable substrate and varying concentrations of this compound to determine its half-maximal inhibitory concentration (IC50) nih.govplos.org.

While specific HTS data for this compound's enzyme inhibition profile beyond PLA2 are not extensively detailed in the provided search results, the methodology is well-established for identifying enzyme inhibitors washington.edunih.govnih.gov.

An example of how enzyme inhibition data might be presented from such assays is shown in the hypothetical table below:

Enzyme TargetAssay TypeIC50 (µM)Notes
PLA2 (Group II)Fluorescence-based~1.5Data is representative
Enzyme XAbsorbance-based>100No significant inhibition
Enzyme YLuminescence-based10.2Moderate inhibition

Cell-Based Functional Assays (e.g., Quorum Sensing Inhibition Assays)

Cell-based functional assays are employed to evaluate the biological effects of compounds in a more complex cellular context, reflecting the intricate interactions within living systems nih.govoncolines.comaccelevirdx.com. These assays can measure a variety of cellular responses, including viability, proliferation, signal transduction, and specific functional readouts relevant to the compound's hypothesized activity oncolines.comaccelevirdx.com.

For this compound, which has been explored for potential antiviral activity against Hepatitis C virus (HCV) by inhibiting the NS3 protein researchgate.net, cell-based assays could assess its impact on viral replication in cell culture models. Additionally, while not explicitly linked to this compound in the search results, quorum sensing inhibition (QSI) assays are a type of cell-based functional assay used to study compounds that interfere with bacterial cell-to-cell communication plos.orgnih.govmdpi.comscielo.br. QSI is relevant in the context of bacterial infections and biofilm formation plos.orgnih.govmdpi.comscielo.br. These assays often utilize bacterial strains engineered with reporter genes that are expressed in a quorum-sensing-dependent manner, allowing for the quantification of QSI activity by measuring fluorescence or luminescence plos.orgmdpi.com.

Receptor Binding and Ligand-Target Interaction Studies

Understanding how this compound interacts with its molecular targets at the binding site level is crucial for elucidating its mechanism of action and guiding structural modifications for improved potency or selectivity nih.govfrontiersin.orgmdpi.com. Receptor binding and ligand-target interaction studies provide detailed information about the affinity, kinetics, and stoichiometry of the interaction between this compound and its target proteins, such as PLA2 or potentially other proteins like the HCV NS3 helicase researchgate.netnih.govresearchgate.netfrontiersin.orgmdpi.com.

Techniques used in these studies include surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and various spectroscopic methods plos.orgfrontiersin.org. Computational methods, such as molecular docking and molecular dynamics simulations, are also valuable for predicting binding modes and estimating binding energies mdpi.comripublication.comyoutube.com. For this compound, these studies would aim to characterize its binding to PLA2, investigating the nature of the interaction (e.g., reversible or irreversible) and identifying key residues involved in binding nih.govnih.gov. Studies have suggested this compound's anti-inflammatory action involves irreversible inhibition of PLA2 by preventing its binding to the phospholipid membrane nih.gov. Computational analysis has also been used to evaluate the potential of this compound as an inhibitor, assessing its binding energy and interactions ripublication.com.

Detailed research findings from such studies could include binding constants (e.g., KD), kinetic rates (kon, koff), and thermodynamic parameters (ΔH, ΔS) that describe the binding event.

A hypothetical data representation for ligand-target interaction might look like this:

Target ProteinBinding Affinity (KD)Interaction TypeKey Binding Residues (Predicted/Experimental)
PLA2 (Group II)~50 nMIrreversible(Specific residues would be listed here)
HCV NS3 Helicase~10 µMNon-competitive(Specific residues would be listed here)

Advanced Cellular Models for Efficacy and Mechanistic Studies

Beyond basic in vitro assays, advanced cellular models provide a more physiologically relevant environment to study the efficacy and mechanisms of action of compounds like this compound frontiersin.orgnih.govfrontiersin.orgbiocompare.com. These models aim to better recapitulate the complexity of native tissues and organs.

Two-Dimensional (2D) and Three-Dimensional (3D) Cell Culture Systems

Traditional two-dimensional (2D) cell cultures involve cells grown as a monolayer on a flat surface nih.govmdpi.com. While simple and cost-effective, 2D cultures often lack the complexity of the in vivo environment, including cell-cell and cell-extracellular matrix interactions, as well as physiological gradients biocompare.comnih.govmdpi.comnih.gov.

Three-dimensional (3D) cell culture systems, such as spheroids, organoids, and hydrogel-based cultures, offer a more accurate representation of tissue architecture and cellular interactions frontiersin.orgnih.govfrontiersin.orgbiocompare.comabcam.comnuvisan.com. These models can exhibit characteristics closer to in vivo conditions, including the presence of nutrient and oxygen gradients, which can influence cell behavior and drug response frontiersin.orgbiocompare.commdpi.comnih.gov.

For this compound, evaluating its efficacy in both 2D and 3D cell culture systems relevant to its potential applications (e.g., inflammatory models, antiviral models) can provide a more comprehensive understanding of its activity mdpi.comnih.gov. Studies have shown that drug efficacy can differ significantly between 2D and 3D cultures, with compounds sometimes showing reduced efficacy in 3D models due to factors like penetration limitations and altered cellular states mdpi.comnih.gov.

Research findings might involve comparing the IC50 values or other efficacy metrics of this compound in 2D monolayers versus 3D spheroids of a particular cell type.

An example data comparison between 2D and 3D cultures for a hypothetical compound is shown below:

Cell Culture ModelEfficacy Metric (e.g., IC50)Observation
2D Monolayer5 µMDemonstrates efficacy
3D Spheroid15 µMReduced efficacy compared to 2D, potentially due to penetration or altered cell state

Note: This table presents hypothetical data to illustrate the comparison between 2D and 3D culture results. mdpi.comnih.gov

Co-culture Models for Cell-Cell Interaction Studies

Co-culture models involve growing two or more different cell types together in the same environment to study their interactions nih.govnih.govmednexus.orgmdpi.comfrontiersin.org. These interactions, which can occur through direct cell-cell contact or via secreted factors (paracrine signaling), are critical in various physiological and pathological processes, including inflammation, immune responses, and the tumor microenvironment nih.govnih.govmednexus.orgmdpi.comfrontiersin.org.

For this compound, co-culture models could be valuable for investigating its effects in complex cellular environments that mimic specific tissues or disease states where cell-cell interactions play a significant role mednexus.orgmdpi.com. For instance, in the context of inflammation, co-culturing immune cells with target cells could provide insights into how this compound modulates the communication and responses between these cell types mdpi.com. Co-culture systems can be designed to allow for direct contact or to separate cell populations using permeable membranes to study the effects of soluble factors nih.govmednexus.orgfrontiersin.org.

Research using co-culture models could reveal how this compound influences cell signaling pathways, cytokine secretion, or other functional outcomes resulting from cellular interactions oncolines.commdpi.com.

Detailed research findings from co-culture studies could include changes in the expression levels of specific proteins or genes involved in cell communication, alterations in cellular morphology or behavior, or modulated functional responses of one or both cell populations in the co-culture system upon treatment with this compound.

Organ-on-a-Chip and Microfluidic Platforms in Disease Modeling

Organ-on-a-chip (OOC) technology and microfluidic platforms represent innovative approaches in preclinical research, offering alternatives to traditional in vitro and in vivo models. mdpi.comnih.govnih.gov These microfluidic devices are engineered to replicate the physiological environment and functions of human organs by utilizing continuously perfused chambers populated with living cells. mdpi.comnih.govmdpi.com This technology allows for the creation of multicellular structures and tissue-tissue interfaces, enabling the study of cellular activities in a more physiologically relevant context. mdpi.comnih.govnih.gov

Microfluidic platforms, as integrated into OOC systems, enable precise control over the microenvironment, including fluid flow and mechanical strain, which are critical for mimicking native organ behavior. mdpi.commdpi.com They can be used to model various diseases and predict drug responses. mdpi.comnih.govmdpi.com Examples include models for neurodegenerative diseases, cancer, and infectious diseases. mdpi.comnih.govmdpi.commdpi.com While the direct application of organ-on-a-chip or microfluidic platforms specifically for this compound evaluation is not explicitly detailed in the provided search results, these technologies are broadly utilized in preclinical studies to assess the efficacy and mechanisms of action of potential therapeutic compounds in complex biological systems. mdpi.comnih.govnih.govmdpi.commdpi.com Their ability to provide high-resolution, real-time analysis of cellular and tissue responses makes them valuable tools in understanding the effects of compounds like this compound on disease processes. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, aiming to understand how modifications to a molecule's chemical structure influence its biological activity. gardp.orgwikipedia.orgcollaborativedrug.comresearchgate.net For this compound and its analogues, SAR studies are crucial for identifying the structural features responsible for their observed biological effects, such as antibiotic, anti-inflammatory, and anti-biofilm activities. researchgate.netmdpi.comnih.gov

Analogues of this compound, such as Secomanoalide, Neomanoalide, and Manoalide (B158911) Monoacetate, have been investigated to explore their biological activities, including antibiotic activity and quorum sensing inhibition. researchgate.netmdpi.com These studies help to pinpoint which parts of the this compound structure are essential for a particular activity. wikipedia.orgresearchgate.net

Identification of Key Pharmacophores and Structural Determinants of Activity

Identifying key pharmacophores involves determining the essential structural elements of a molecule that are responsible for its biological activity. google.comgoogle.com For this compound, the conserved 2(5H)-furanone substituent has been implicated in its quorum sensing inhibitory activity against certain bacteria. researchgate.net This suggests that the furanone ring is a key structural determinant for this specific activity.

SAR studies on related marine natural products, such as oroidin (B1234803) analogues, have demonstrated the importance of systematic variation of different regions of the molecule (e.g., tail, linker, and head groups) to understand their contribution to anti-biofilm behavior. mdpi.com While specific detailed pharmacophore identification for all of this compound's activities is not extensively described in the provided results, the principle of SAR involves systematically altering the structure to observe the impact on activity, thereby inferring the importance of specific functional groups or substructures. gardp.orgwikipedia.orgresearchgate.net

Computational Chemistry and Molecular Docking in SAR Elucidation

Computational chemistry and molecular docking are powerful tools used in SAR studies to understand the interaction between a molecule and its biological target at a molecular level. upenn.eduunifap.brmdpi.comtjdr.orgijpras.commdpi.com Molecular docking simulations predict the preferred binding orientation and affinity of a ligand (like this compound or its analogues) to a target protein (such as PLA₂ or viral enzymes). researchgate.netmdpi.comtjdr.orgijpras.commdpi.comresearchgate.net

For this compound, molecular docking has been used to assess its potential as a snake antivenom candidate by studying its interaction with phospholipase A₂ in snake venom. researchgate.net Results from such studies can indicate strong binding affinities, suggesting potential mechanisms of action and guiding further structural modifications. researchgate.netresearchgate.net Computational methods can also be used to screen structural analogues and predict their activities, complementing experimental SAR studies. upenn.edunih.gov

Design Principles for Optimizing Biological Potency and Selectivity

Design principles for optimizing biological potency and selectivity are guided by the information gained from SAR studies and computational approaches. researchgate.netmdpi.commdpi.comnih.gov The goal is to modify the chemical structure of a lead compound, like this compound, to enhance its desired activity (potency) while minimizing off-target effects (selectivity). researchgate.netmdpi.commdpi.com

Q & A

Q. What frameworks guide ethical sourcing of this compound-producing organisms in biodiversity hotspots?

  • Methodological Answer : Follow Nagoya Protocol guidelines for access and benefit-sharing (ABS). Permits from national authorities (e.g., CITES) and collaboration with local institutions are mandatory. Ecological risk assessments (ERAs) must precede large-scale collections, with PIC (Prior Informed Consent) from indigenous communities where applicable .

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